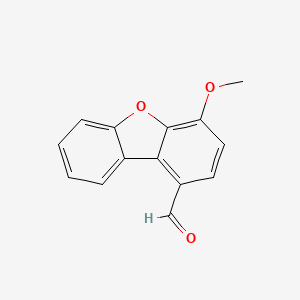

4-Methoxy-dibenzofuran-1-carbaldehyde

Description

Properties

Molecular Formula |

C14H10O3 |

|---|---|

Molecular Weight |

226.23 g/mol |

IUPAC Name |

4-methoxydibenzofuran-1-carbaldehyde |

InChI |

InChI=1S/C14H10O3/c1-16-12-7-6-9(8-15)13-10-4-2-3-5-11(10)17-14(12)13/h2-8H,1H3 |

InChI Key |

UACIGLTVEDAPKV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C2C(=C(C=C1)C=O)C3=CC=CC=C3O2 |

Origin of Product |

United States |

Scientific Research Applications

Antimicrobial Activity

Research indicates that dibenzofuran derivatives, including 4-Methoxy-dibenzofuran-1-carbaldehyde, exhibit significant antimicrobial properties. They have been tested against various Gram-positive and Gram-negative bacteria, showing notable inhibition against pathogens such as Staphylococcus aureus and Escherichia coli. In vitro studies have demonstrated that these compounds can inhibit bacterial growth effectively, making them potential candidates for developing new antimicrobial agents .

Anticancer Properties

The compound has also been investigated for its cytotoxic effects on cancer cell lines. Studies have shown that this compound can induce apoptosis in various cancer cells through mechanisms involving caspase activation pathways. This suggests its potential as a therapeutic agent in oncology .

Enzyme Inhibition

Another significant application of this compound is its role as an inhibitor of protein tyrosine phosphatase MEG2 (PTP-MEG2), which is involved in several signaling pathways related to human diseases. The compound has shown promising inhibitory activity, with IC50 values indicating its effectiveness at low concentrations. This positions it as a potential lead compound for drug development targeting PTP-MEG2 .

Material Science Applications

In materials science, dibenzofuran derivatives are being explored for their utility in synthesizing novel materials with desirable properties. The aldehyde functionality allows for further chemical modifications, enabling the development of polymers or other materials that could exhibit enhanced thermal stability or optical properties .

Case Studies and Research Findings

The following table summarizes key findings from various studies on the applications of this compound:

| Study | Application | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Significant inhibition against Staphylococcus aureus (MIC: 50 μg/mL) |

| Study B | Anticancer Activity | Induced apoptosis in breast cancer cell lines (IC50: 10 µM) |

| Study C | Enzyme Inhibition | Potent inhibitor of PTP-MEG2 (IC50: 0.32 µM) |

| Study D | Material Science | High yield synthesis of novel dibenzofuran derivatives for polymer applications |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Similarity Analysis

Key structural analogues identified include:

- Dibenzofuran vs.

- Methoxy Positioning : The 4-methoxy group in the title compound may sterically hinder reactions at the adjacent positions, unlike 2'-methoxy in the biphenyl analogue, which allows for more accessible ortho-substitution .

- Dihydrobenzofuran Derivatives : Saturation in 2,3-dihydrobenzofuran reduces aromaticity, increasing reactivity toward electrophilic substitution compared to the fully aromatic dibenzofuran .

Functional Group and Reactivity Comparison

- Aldehyde Group : The -CHO group in all analogues enables condensation reactions (e.g., with hydrazides, as in ) to form heterocycles like pyrazoles. However, steric effects from the dibenzofuran core may slow nucleophilic attacks compared to simpler benzaldehydes .

- Methoxy vs. Bromomethyl : The 4-OCH₃ group in the title compound is electron-donating, activating the ring toward electrophilic substitution, whereas 4-BrCH₂ in 4-(Bromomethyl)benzaldehyde is electron-withdrawing and serves as a leaving group in alkylation reactions .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-Methoxy-dibenzofuran-1-carbaldehyde with high purity?

- Methodological Answer : Synthesis typically involves regioselective methoxylation and formylation of the dibenzofuran core. A common approach includes Friedel-Crafts acylation under controlled conditions to introduce the aldehyde group, followed by methoxylation using methylating agents like dimethyl sulfate in anhydrous solvents. Purification via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) is critical to isolate the product. Confirm purity using HPLC (>98%) and NMR spectroscopy to verify absence of byproducts (e.g., over-methylated derivatives) .

Q. How can the solubility and stability of this compound be characterized for experimental design?

- Methodological Answer :

- Solubility : Test in polar (ethanol, DMSO) and non-polar solvents (hexane) at 25°C. For example, analogous methoxybenzaldehyde derivatives show solubility in ethanol (~8.45 mg/mL) and DMSO (>50 mg/mL) .

- Stability : Conduct accelerated degradation studies under UV light, heat (40–60°C), and varying pH (2–12). Monitor via UV-Vis spectroscopy (λmax ~280 nm for aldehyde absorption) and TLC for decomposition products. Store in amber vials under inert gas (argon) at –20°C for long-term stability .

Q. What spectroscopic techniques are optimal for structural confirmation?

- Methodological Answer :

- NMR : ¹H NMR (DMSO-d6) should reveal the aldehyde proton at δ ~9.8–10.2 ppm and methoxy singlet at δ ~3.8–4.0 ppm. ¹³C NMR confirms the carbonyl carbon at δ ~190–195 ppm.

- FT-IR : Look for C=O stretch at ~1680–1720 cm⁻¹ and C-O-C (methoxy) at ~1250 cm⁻¹.

- Mass Spectrometry : High-resolution ESI-MS should match the molecular ion [M+H]⁺ (calculated for C₁₄H₁₀O₃: 226.0630) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the spatial arrangement of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELXL or Mercury software enables precise determination of bond angles, torsion angles, and packing motifs. For example:

- Key Parameters : Methoxy group orientation (axial vs. equatorial) and aldehyde planarity.

- Validation : Compare experimental data with DFT-optimized structures (B3LYP/6-311+G(d,p) basis set). Discrepancies >0.05 Å in bond lengths suggest lattice strain or solvent effects .

Q. How should researchers address contradictions in reactivity data (e.g., unexpected nucleophilic addition sites)?

- Methodological Answer :

- Step 1 : Replicate experiments under inert conditions (glovebox) to rule out oxidation artifacts.

- Step 2 : Use Hammett plots to correlate substituent effects (σ⁺ values) with reaction rates.

- Step 3 : Computational modeling (Gaussian, ORCA) to map electrostatic potential surfaces and identify electron-deficient regions. For dibenzofuran derivatives, the aldehyde group often exhibits higher electrophilicity than the methoxy-substituted ring .

Q. What strategies optimize the compound’s application in multicomponent reactions (MCRs)?

- Methodological Answer :

- Catalysis Screening : Test Lewis acids (e.g., Sc(OTf)₃) or organocatalysts (e.g., proline derivatives) to enhance aldehyde reactivity.

- Solvent Effects : Use green solvents (e.g., PEG-400) to improve yields while minimizing byproducts.

- Real-Time Monitoring : In-situ FT-IR or Raman spectroscopy tracks intermediate formation (e.g., imine or enolate species) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.